Fludarabine phosphate

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of fludarabine phosphate typically involves the reaction of fludarabine with triethyl phosphate in the presence of phosphorus oxychloride. The reaction is carried out in a low-temperature reaction bath, followed by extraction and recrystallization to obtain the final product with high purity .

Industrial Production Methods: Industrial production methods often utilize a combination of chemical and enzymatic processes. For example, 2-fluoroadenine is reacted with 9-β-D-arabinofuranosyl-uracil in the presence of Enterobacter aerogenes to yield fludarabine. This is followed by phosphorylation and crystallization to produce this compound .

化学反応の分析

Types of Reactions: Fludarabine phosphate undergoes several types of chemical reactions, including:

Dephosphorylation: Rapidly dephosphorylated to 2-fluoro-ara-A.

Phosphorylation: Intracellular phosphorylation by deoxycytidine kinase to form the active triphosphate, 2-fluoro-ara-ATP.

Common Reagents and Conditions:

Dephosphorylation: Occurs under physiological conditions.

Phosphorylation: Requires deoxycytidine kinase and occurs intracellularly.

Major Products:

2-fluoro-ara-A: Formed after dephosphorylation.

2-fluoro-ara-ATP: The active triphosphate form that inhibits DNA synthesis.

科学的研究の応用

Chronic Lymphocytic Leukemia (CLL)

Fludarabine phosphate is primarily indicated for the treatment of adult patients with B-cell chronic lymphocytic leukemia who have not responded to or whose disease has progressed during treatment with at least one standard alkylating-agent regimen. Clinical trials have demonstrated that this compound can achieve significant response rates in refractory cases. For instance, a study reported overall response rates of 48% and 32% in heavily pretreated patients . The median survival for these patients has been noted at approximately 43 to 52 weeks .

Table 1: Summary of Clinical Studies on this compound in CLL

| Study | Patient Population | Dose (mg/m²) | Overall Response Rate (%) | Median Survival (weeks) |

|---|---|---|---|---|

| MDAH | Refractory CLL | 22-40 | 48 | 43 |

| SWOG | Refractory CLL | 15-25 | 32 | 52 |

Non-Hodgkin's Lymphoma (NHL)

This compound has shown efficacy in treating low-grade non-Hodgkin's lymphoma. Its use as a single agent or in combination with other chemotherapeutic agents has been explored. While the results are promising, further studies are needed to establish definitive treatment protocols and combinations that maximize therapeutic outcomes .

Other Hematological Malignancies

This compound is also being investigated for its effectiveness against other lymphoid malignancies such as Hodgkin's disease and hairy cell leukemia. Although initial findings are encouraging, more extensive clinical trials are necessary to confirm its efficacy in these areas .

Combination Therapies

This compound is often used in combination with other agents to enhance therapeutic efficacy. For example, it has been combined with cyclophosphamide, mitoxantrone, and rituximab for treating indolent non-Hodgkin's lymphomas. Additionally, it plays a role in conditioning regimens prior to allogeneic stem cell transplants due to its immunosuppressive properties .

Case Studies on Combination Therapies

- Study on CLL and Rituximab : A combination of this compound and rituximab showed improved response rates compared to fludarabine alone, indicating synergistic effects that warrant further investigation .

- Chagas Disease Research : Recent studies have explored repurposing this compound for treating Trypanosoma cruzi infections, showing potential synergy when combined with other FDA-approved drugs .

Safety and Tolerability

While this compound is generally well tolerated, it can cause significant myelosuppression and other adverse effects such as nausea, vomiting, and transient liver enzyme elevations . Monitoring for toxicity is crucial, especially in patients with renal impairment or advanced age.

Table 2: Common Adverse Effects Associated with this compound

| Adverse Effect | Frequency |

|---|---|

| Myelosuppression | Common |

| Nausea | Common |

| Vomiting | Common |

| Liver Enzyme Elevation | Occasional |

作用機序

Fludarabine phosphate is rapidly dephosphorylated to 2-fluoro-ara-A, which is then phosphorylated intracellularly to the active triphosphate, 2-fluoro-ara-ATP. This active form inhibits DNA polymerase alpha, ribonucleotide reductase, and DNA primase, leading to the inhibition of DNA synthesis and ultimately causing cell death .

類似化合物との比較

Cladribine: Another purine analog used in the treatment of hematological malignancies.

Pentostatin: A purine analog that inhibits adenosine deaminase and is used in the treatment of hairy cell leukemia.

Uniqueness: Fludarabine phosphate is unique due to its specific mechanism of action involving the inhibition of multiple enzymes critical for DNA synthesis. This makes it particularly effective against rapidly dividing cancer cells .

生物活性

Fludarabine phosphate, a purine nucleoside analog, is an important chemotherapeutic agent primarily used in the treatment of B-cell chronic lymphocytic leukemia (CLL) and other hematologic malignancies. Its biological activity is characterized by its mechanisms of action, pharmacological properties, and clinical efficacy, which are detailed in this article.

This compound is rapidly converted in vivo to its active metabolite, 2-fluoro-ara-ATP (F-ara-ATP), which exerts its effects through several mechanisms:

- DNA Synthesis Inhibition : F-ara-ATP inhibits key enzymes involved in DNA synthesis, including DNA polymerase alpha and ribonucleotide reductase. This action disrupts the replication of DNA in rapidly dividing tumor cells, leading to cell death .

- Lymphocytotoxic Activity : The compound shows preferential toxicity towards T-lymphocytes, making it particularly effective against lymphoid malignancies .

- STAT-1 Activation Inhibition : this compound has been identified as a STAT-1 activation inhibitor, further contributing to its antitumor effects .

Pharmacokinetics

This compound is administered intravenously or orally, with pharmacokinetic studies indicating that its clearance correlates with creatinine clearance (CLcr) levels in patients. The drug's exposure levels and associated toxicity profiles remain consistent across diverse patient populations .

Summary of Clinical Trials

This compound has demonstrated significant efficacy in various clinical trials:

| Study Source | Patient Population | Dose (mg/m²) | Overall Response Rate | Complete Response Rate | Median Survival |

|---|---|---|---|---|---|

| M.D. Anderson Cancer Center | 48 patients with refractory CLL | 22–40 daily for 5 days | 48% | 13% | 43 weeks |

| SWOG Cancer Research Network | 31 patients with refractory CLL | 15–25 daily for 5 days | 32% | 13% | 52 weeks |

| Phase II Trial (Oral Formulation) | 81 patients with untreated B-CLL | 40 mg/m² daily for 5 days | 71.6% | 37% (complete) | Not specified |

These trials indicate that this compound can induce significant responses even in heavily pretreated patients, suggesting minimal cross-resistance with other agents used in CLL treatment .

Case Studies

- M.D. Anderson Cancer Center Study :

- Oral this compound Trial :

Adverse Effects

Common adverse effects associated with this compound include:

特性

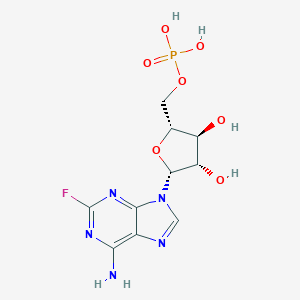

IUPAC Name |

[(2R,3S,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN5O7P/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,14,15)(H2,19,20,21)/t3-,5-,6+,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUYCYHIANZCFB-FJFJXFQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023060 | |

| Record name | Fludarabine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fludarabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015206 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.97e+00 g/L, Water 9.2 (mg/mL), pH 4 buffer 27.6 (mg/mL), pH 9 buffer 57 (mg/mL) | |

| Record name | Fludarabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015206 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FLUDARABINE PHOSPHATE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/312887%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

75607-67-9 | |

| Record name | Fludarabine phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75607-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fludarabine phosphate [USAN:USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075607679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | fludarabine phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fludarabine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-Purin-6-amine, 2-fluoro-9-(5-O-phosphono-β-D-arabinofuranosyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUDARABINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X9VK9O1SC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fludarabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015206 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

260 °C | |

| Record name | Fludarabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015206 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Fludarabine phosphate is a prodrug that, upon entering cells, is converted into its active metabolite, fludarabine triphosphate. [] Fludarabine triphosphate acts as an inhibitor of DNA synthesis by interfering with DNA polymerase activity and ribonucleotide reductase, an enzyme critical for DNA building block synthesis. [, ] This ultimately leads to irreversible DNA damage and apoptosis, effectively killing cancer cells. [, ]

ANone: Unfortunately, the provided abstracts do not contain the molecular formula or weight of this compound. For this information, it's best to refer to comprehensive drug databases or the compound's official documentation.

ANone: Yes, this compound is stable in solution when diluted with 0.9% sodium chloride for at least 15 days when stored at room or refrigerator temperature. []

ANone: Research has shown that this compound freeze-dried powder with mannitol exhibits excellent formability, clear solution appearance, and high redissolution performance. [] This formulation also demonstrates low impurity and moisture content, contributing to its overall stability. []

ANone: Both oral and intravenous formulations of this compound have been developed and studied. [, ] Clinical trials have indicated that both formulations exhibit comparable efficacy and safety profiles. [, ]

ANone: Since the kidneys are responsible for eliminating approximately 60% of fludarabine's primary metabolite (2-fluoro-ara-A), dose modification is crucial for patients with impaired renal function. [] Research suggests that creatinine clearance-based dose adjustments can help achieve equivalent drug exposure and maintain an acceptable safety profile in these patients. []

ANone: Studies in pediatric patients show that while the terminal half-life of fludarabine is similar to that in adults, the total body clearance is shorter. [] This highlights the importance of age-specific dosing strategies to optimize treatment outcomes in different patient populations.

ANone: Yes, a study utilizing a mouse model of chronic lymphocytic leukemia demonstrated the efficacy of this compound. [] In this model, this compound effectively prolonged the survival time of mice, comparable to the effects observed with doxorubicin. [] This highlights the potential of this drug in treating hematological malignancies.

ANone: Yes, in vitro studies have demonstrated synergistic anti-leukemic effects when this compound is combined with cytosine arabinoside (ara-C). [] This synergistic effect is attributed to this compound's ability to enhance the conversion of ara-C to its active triphosphate form, leading to increased anti-tumor activity. []

ANone: Limited evidence suggests potential cross-resistance between this compound and other purine nucleoside analogues, such as 2-chlorodeoxyadenosine (2-CdA) and deoxycoformycin (dCF), in some patients with hairy cell leukemia. [, ] The underlying mechanisms are thought to involve shared metabolic pathways and enzyme dependencies.

ANone: Myelosuppression, primarily presenting as leukopenia, is the most frequently observed toxicity associated with this compound. [, ] While generally manageable, severe cases can increase the risk of infections and may require dose adjustments or supportive care. []

ANone: Clinical trials have reported cases of potentially severe renal dysfunction, including life-threatening events, in patients treated with this compound. [] Although infrequent, these observations highlight the need for careful monitoring of renal function during treatment.

ANone: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying this compound and its metabolites in various biological matrices, including plasma. [, ] This method offers high sensitivity and specificity, allowing for accurate drug monitoring during treatment.

ANone: Clinical trials suggest that this compound demonstrates superior single-agent activity compared to conventional combination chemotherapy regimens in CLL. [, ] The high response rates observed in relapsed and refractory CLL patients further support its position as a potent therapeutic option. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。